molecular formula C15H18O4 B1515403 Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate CAS No. 1384264-82-7

Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate

Cat. No.: B1515403
CAS No.: 1384264-82-7
M. Wt: 262.3 g/mol
InChI Key: BOXSSELYHYJYPN-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate is a chemical compound characterized by its molecular structure, which includes a cyclohexanecarboxylate group, a methoxyphenyl group, and a methyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzaldehyde and cyclohexanone as starting materials.

  • Reaction Steps: The process involves a Knoevenagel condensation reaction, where 4-methoxybenzaldehyde reacts with cyclohexanone in the presence of a base (such as piperidine) to form an intermediate. This intermediate is then esterified using methanol in the presence of an acid catalyst (such as sulfuric acid) to yield the final product.

  • Industrial Production Methods: On an industrial scale, the reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde derivatives.

  • Substitution: Substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Derivatives with different functional groups at the methoxy position.

Scientific Research Applications

Chemistry: Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory and neurodegenerative diseases. Industry: The compound is utilized in the manufacture of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Methyl 1-(3-methoxyphenyl)-4-oxocyclohexanecarboxylate: Similar structure but with a different position of the methoxy group on the phenyl ring.

  • Methyl 1-(4-hydroxyphenyl)-4-oxocyclohexanecarboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

  • Methyl 1-(4-methoxyphenyl)-3-oxocyclohexanecarboxylate: Similar structure but with a different position of the ketone group on the cyclohexane ring.

Uniqueness: Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate is unique due to its specific arrangement of functional groups, which influences its chemical reactivity and biological activity. This arrangement allows for distinct interactions with biological targets and different chemical properties compared to similar compounds.

Properties

IUPAC Name

methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-18-13-5-3-11(4-6-13)15(14(17)19-2)9-7-12(16)8-10-15/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOXSSELYHYJYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857198
Record name Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384264-82-7
Record name Cyclohexanecarboxylic acid, 1-(4-methoxyphenyl)-4-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384264-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(4-methoxyphenyl)-4-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate
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Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate
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Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate
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Methyl 1-(4-methoxyphenyl)-4-oxocyclohexanecarboxylate

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